molecular formula C14H13N5O2 B2755884 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034351-75-0

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2755884
CAS No.: 2034351-75-0
M. Wt: 283.291
InChI Key: PKLGYKKQAMPRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, also known as MRS2500, is a selective P2Y1 receptor antagonist. It is a potent and specific antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor plays an important role in platelet aggregation, thrombosis, and vascular inflammation. In recent years, MRS2500 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.

Scientific Research Applications

Bioisosteric Replacement and Phosphodiesterase Inhibition

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide derivatives have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These inhibitors exhibit high isoenzyme selectivity and significant inhibition of LPS-induced TNF-alpha release, suggesting potential applications in treating inflammatory diseases (Raboisson et al., 2003).

Anticonvulsant Activity

Compounds based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, similar to this compound, have been synthesized and shown to possess potent anticonvulsant activity. This highlights their potential as therapeutic agents for epilepsy and related neurological disorders (Kelley et al., 1995).

Antiviral Activity Against Avian Influenza

A study describes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showing remarkable anti-avian influenza virus activity. This suggests that derivatives of this compound could have potential applications in antiviral research (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities

Compounds featuring the this compound moiety have been synthesized for their potential antitumor and antimicrobial activities. These include the synthesis of substituted pyrazoles and various heterocyclic compounds, indicating a broad area of application in developing new therapeutic agents (Riyadh, 2011; Abunada et al., 2008).

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-21-14-12-18-17-11(19(12)8-7-15-14)9-16-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGYKKQAMPRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.